N-[(E)-(2-chlorophenyl)methylideneamino]-N'-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide
Overview
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide is a complex organic compound characterized by the presence of chlorophenyl groups and imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide typically involves the condensation of 2-chlorobenzaldehyde with butanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide
- 4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide
- 2,2,2-trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
N-[(E)-(2-chlorophenyl)methylideneamino]-N’-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-N'-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-7-3-1-5-13(15)11-21-23-17(25)9-10-18(26)24-22-12-14-6-2-4-8-16(14)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)/b21-11-,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULKYJVKDIEFK-ZCJKAFFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)N/N=C\C2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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